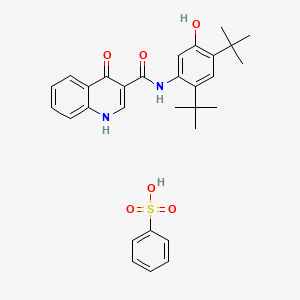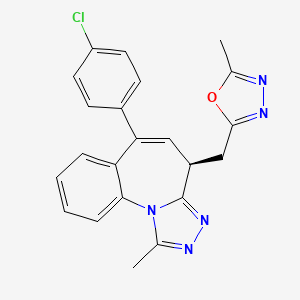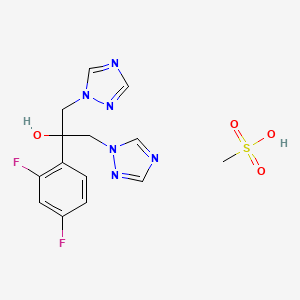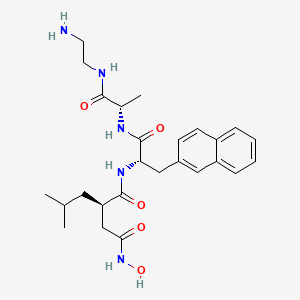
E4CPG
Overview
Description
Mechanism of Action
Pharmacokinetics
. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1-Amino-1-carboxypropyl)benzoic acid. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules could also affect its stability and interactions with its target receptors.
Biochemical Analysis
Biochemical Properties
4-(1-Amino-1-carboxypropyl)benzoic acid interacts with metabotropic glutamate receptors, specifically Group I/Group II . These receptors are a type of glutamate receptor that are less well understood than their ionotropic counterparts. They are involved in a variety of physiological processes, including modulation of neurotransmission .
Cellular Effects
In cellular processes, 4-(1-Amino-1-carboxypropyl)benzoic acid has been shown to inhibit the enhancement of postsynaptic currents (IPSC) in single synapse mechanisms .
Molecular Mechanism
At the molecular level, 4-(1-Amino-1-carboxypropyl)benzoic acid acts at rat cortical metabotropic glutamate receptors with a KB value of 0.367 mM . This indicates that it has a high affinity for these receptors and is likely to exert its effects by binding to them .
Dosage Effects in Animal Models
In animal models, 4-(1-Amino-1-carboxypropyl)benzoic acid has been shown to significantly inhibit nociception induced by glutamate injection . The maximal inhibition values for the antinociceptive action of this compound in glutamate-induced nociception were 48% (intraplantar), 49% (intrathecal) and 40% (intracerebroventricular) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E4CPG involves the reaction of 4-carboxyphenylglycine with ethyl iodide under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
E4CPG undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
E4CPG has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: Helps in understanding the role of metabotropic glutamate receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and chronic pain.
Industry: Used in the development of new drugs targeting metabotropic glutamate receptors
Comparison with Similar Compounds
Similar Compounds
- (RS)-MCPG
- LY341495
- MPEP
- CPCCOEt
Uniqueness
E4CPG is unique due to its higher potency compared to (RS)-MCPG. It has a broader range of activity, affecting both group I and II metabotropic glutamate receptors, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
4-(1-amino-1-carboxypropyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFWRHRHFRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(Z)-but-2-enedioic acid;(E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B1139320.png)



